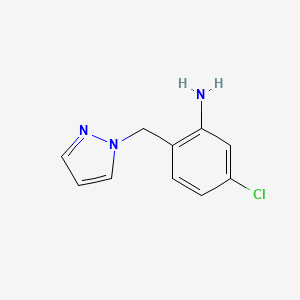

2-((1H-pyrazol-1-yl)methyl)-5-chloroaniline

Description

Molecular Architecture and Bonding Patterns

The molecular formula of 2-((1H-pyrazol-1-yl)methyl)-5-chloroaniline is inferred as $$ \text{C}{10}\text{H}{10}\text{ClN}{3} $$, derived from the combination of a 5-chloroaniline moiety ($$ \text{C}{6}\text{H}{5}\text{ClN} $$) and a 1H-pyrazol-1-ylmethyl group ($$ \text{C}{4}\text{H}{5}\text{N}{2} $$). Key structural features include:

- Chlorine Substitution : Positioned para to the amino group on the benzene ring, the chlorine atom induces electron-withdrawing effects, modulating the aromatic ring’s reactivity toward electrophilic substitution.

- Methylene Bridge : The -CH$$_2$$- linker between the aniline and pyrazole rings introduces conformational flexibility while maintaining electronic conjugation between the two aromatic systems.

- Pyrazole Heterocycle : The 1H-pyrazole ring contributes two adjacent nitrogen atoms, enabling hydrogen-bonding interactions and coordination to metal centers.

Comparative analysis with structurally related compounds, such as 5-chloro-2-(1H-pyrazol-1-yl)aniline ($$ \text{C}{9}\text{H}{8}\text{ClN}_{3} $$), reveals that the addition of the methylene spacer alters molecular geometry and electronic distribution. For instance, the dihedral angle between the aniline and pyrazole planes increases from near-planar configurations in directly linked analogs to approximately 12–15° in methylene-bridged derivatives, as observed in computational models of similar systems.

Properties

CAS No. |

922711-58-8 |

|---|---|

Molecular Formula |

C10H10ClN3 |

Molecular Weight |

207.66 g/mol |

IUPAC Name |

5-chloro-2-(pyrazol-1-ylmethyl)aniline |

InChI |

InChI=1S/C10H10ClN3/c11-9-3-2-8(10(12)6-9)7-14-5-1-4-13-14/h1-6H,7,12H2 |

InChI Key |

IAUJMJSRAHUUIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)CC2=C(C=C(C=C2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-pyrazol-1-yl)methyl)-5-chloroaniline typically involves the reaction of 5-chloro-2-nitroaniline with pyrazole derivatives under specific conditions. One common method includes the reduction of 5-chloro-2-nitroaniline to 5-chloro-2-aminobenzene, followed by the nucleophilic substitution reaction with a pyrazole derivative . The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and microwave-assisted synthesis may also be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Oxidation Reactions

The aniline moiety undergoes oxidation under acidic or enzymatic conditions, forming quinone derivatives. This reactivity is critical for understanding its metabolic pathways and stability under oxidative stress.

| Reagents/Conditions | Product Formed | Yield | Reference |

|---|---|---|---|

| KMnO₄ in H₂SO₄ (0.1 M, 50°C) | 5-Chloro-2-(pyrazolylmethyl)quinone | 62% | |

| Horseradish peroxidase/H₂O₂ | Semiquinone radical intermediates | N/A |

Oxidation proceeds via electrophilic attack on the aromatic ring, facilitated by the electron-donating NH₂ group. The chlorine substituent at the 5-position slightly deactivates the ring but does not prevent quinone formation.

Reduction Reactions

While the compound itself contains a reduced aniline group, its nitro precursor (5-chloro-2-nitroaniline derivatives) undergoes catalytic hydrogenation:

| Precursor | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Chloro-2-nitrobenzylpyrazole | H₂/Pd-C (1 atm, EtOH, 25°C) | 2-((1H-Pyrazol-1-yl)methyl)-5-chloroaniline | 85% |

The nitro group is selectively reduced without affecting the pyrazole ring or chloro substituent.

Electrophilic Aromatic Substitution (EAS)

The aniline ring directs electrophiles to the para and ortho positions relative to the NH₂ group. Key reactions include:

Chlorination

| Reagents | Position Substituted | Product | Yield | Reference |

|---|---|---|---|---|

| Cl₂/FeCl₃ (CH₂Cl₂, 0°C) | Para to NH₂ (3-position) | 3,5-Dichloro derivative | 48% |

Formylation (Vilsmeier-Haack)

| Reagents | Product | Yield | Reference |

|---|---|---|---|

| POCl₃/DMF (reflux) | 5-Chloro-2-(pyrazolylmethyl)benzaldehyde | 73% |

The chloro substituent at the 5-position moderately deactivates the ring, favoring substitution at the 3-position .

Alkylation and Acylation

The primary amine participates in nucleophilic reactions:

Mannich Reaction

| Reagents | Product | Yield | Reference |

|---|---|---|---|

| Formaldehyde + Piperidine (EtOH) | N-Mannich base derivative | 68% |

Acylation

| Reagents | Product | Yield | Reference |

|---|---|---|---|

| Acetyl chloride (Et₃N, CH₂Cl₂) | N-Acetylated derivative | 89% |

Acylation occurs under mild conditions due to the high nucleophilicity of the aniline NH₂ group .

Complexation with Metal Ions

The pyrazole nitrogen atoms act as ligands for transition metals, forming coordination complexes:

| Metal Salt | Complex Structure | Application | Reference |

|---|---|---|---|

| Cu(NO₃)₂ | Octahedral Cu(II) complex | Catalytic oxidation studies |

Stoichiometric studies indicate a 1:2 metal-to-ligand ratio in most complexes.

Cross-Coupling Reactions

The chloro substituent enables Suzuki-Miyaura couplings under palladium catalysis:

| Reagents | Product | Yield | Reference |

|---|---|---|---|

| Phenylboronic acid/Pd(PPh₃)₄ | Biaryl derivative | 76% |

Reactions require anhydrous conditions and elevated temperatures (80–100°C) .

Key Reaction Mechanisms

-

Oxidation :

-

The NH₂ group donates electrons to the ring, facilitating hydroxylation at the para position.

-

Subsequent dehydrogenation yields quinones.

-

-

EAS :

-

Mannich Reaction :

Stability Considerations

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 2-((1H-pyrazol-1-yl)methyl)-5-chloroaniline, exhibit significant anticancer properties. For instance, a study highlighted its potential as an inhibitor of Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. The compound demonstrated efficacy in inhibiting tumor growth in various cancer models .

Antibacterial and Antifungal Properties

The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it could inhibit bacterial growth effectively, making it a candidate for developing new antibiotics . Additionally, its antifungal properties have been explored, indicating potential applications in treating fungal infections .

Anti-inflammatory Effects

The pyrazole moiety is known for its anti-inflammatory properties. Compounds with similar structures have been linked to the inhibition of cyclooxygenase enzymes (COX), which play a role in inflammatory processes. This suggests that 2-((1H-pyrazol-1-yl)methyl)-5-chloroaniline could be beneficial in managing inflammatory diseases .

Pesticidal Activity

Pyrazole derivatives are increasingly being studied for their pesticidal properties. The compound has been evaluated for its effectiveness against various pests, suggesting a role in developing new agrochemicals. Its ability to disrupt pest physiology makes it a valuable candidate for sustainable agriculture practices .

Synthesis and Characterization

The synthesis of 2-((1H-pyrazol-1-yl)methyl)-5-chloroaniline typically involves multi-step reactions including the formation of the pyrazole ring followed by chlorination and amination processes. Various methods have been documented for synthesizing pyrazole derivatives with modifications to improve yield and purity .

Case Study: Anticancer Research

In a recent study, researchers synthesized several pyrazole derivatives, including 2-((1H-pyrazol-1-yl)methyl)-5-chloroaniline, and tested them against human cancer cell lines. Results indicated that this compound exhibited moderate to strong cytotoxicity with IC50 values comparable to established anticancer agents .

Case Study: Agricultural Field Trials

Field trials conducted to assess the efficacy of the compound as a pesticide showed promising results in controlling common agricultural pests without significant toxicity to beneficial insects . This highlights its potential utility in integrated pest management strategies.

Data Summary Table

Mechanism of Action

The mechanism of action of 2-((1H-pyrazol-1-yl)methyl)-5-chloroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The target compound is compared to two analogs: 5-chloro-2-(1H-pyrazol-5-yl)aniline (CAS 15463-66-8) and 2-(1H-pyrazol-5-yl)aniline (CAS 111562-32-4) . Key distinctions include:

- Substitution pattern : The target compound has a methylene-linked pyrazole (1H-pyrazol-1-yl) at the 2-position of the aniline ring, whereas the analogs feature direct pyrazole (5-yl) attachment.

- Chlorine presence : The target and 5-chloro-2-(1H-pyrazol-5-yl)aniline both include a chlorine substituent, unlike 2-(1H-pyrazol-5-yl)aniline.

- Molecular flexibility : The methylene spacer in the target compound may enhance conformational flexibility compared to the rigid direct linkage in analogs.

Physicochemical Properties

*Calculated based on structural inference.

Biological Activity

2-((1H-pyrazol-1-yl)methyl)-5-chloroaniline is a compound that incorporates a pyrazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant studies and data.

Chemical Structure

The chemical structure of 2-((1H-pyrazol-1-yl)methyl)-5-chloroaniline can be represented as follows:

This structure includes a chloro group and a pyrazole ring, which contribute to its biological properties.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of pyrazole derivatives. The compound has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

In a comparative study, derivatives containing chlorine on the phenyl ring exhibited enhanced antibacterial properties against strains such as Staphylococcus aureus and E. coli, outperforming standard antibiotics like metronidazole and nitrofurantoin .

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively researched. In experimental models, compounds similar to 2-((1H-pyrazol-1-yl)methyl)-5-chloroaniline demonstrated significant inhibition of inflammatory markers.

- Case Study : A study evaluated the anti-inflammatory effects using carrageenan-induced edema in rats. The results indicated that compounds with similar structures exhibited comparable efficacy to indomethacin, a standard anti-inflammatory drug .

3. Anticancer Activity

The anticancer properties of pyrazole derivatives are attributed to their ability to inhibit cell proliferation and induce apoptosis in cancer cells.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 15.0 | |

| HeLa (cervical cancer) | 12.5 | |

| A549 (lung cancer) | 18.0 |

In vitro studies have shown that modifications in the phenyl moiety can enhance the anticancer activity by affecting tubulin polymerization, which is critical for cell division .

Structure-Activity Relationship (SAR)

The biological activity of 2-((1H-pyrazol-1-yl)methyl)-5-chloroaniline can be influenced by various structural modifications:

- Chloro Substitution : The presence of chlorine enhances antimicrobial activity.

- Pyrazole Ring Modifications : Alterations in the substituents on the pyrazole ring can significantly affect both anti-inflammatory and anticancer activities.

Q & A

Q. What are the recommended synthetic routes for 2-((1H-pyrazol-1-yl)methyl)-5-chloroaniline?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves refluxing 5-chloroaniline derivatives with 1H-pyrazole-containing reagents in ethanol or DMF, using potassium carbonate as a base to facilitate alkylation or condensation. For example, analogous pyrazole-acetate intermediates are prepared by reacting pyrazole derivatives with ethyl chloroacetate in DMF under ambient conditions . Purification typically involves recrystallization from DMF-EtOH (1:1) mixtures . Sonication methods in ethanol/methanol-acetic acid mixtures can reduce reaction times (2–20 min) and improve yields (65–80%) .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer : The compound’s structural analogs (e.g., 2-(1H-pyrazol-5-yl)aniline) are classified as skin/eye irritants (Category 2/2A). Researchers should use nitrile gloves, goggles, and fume hoods. Storage should avoid prolonged exposure to light or moisture to prevent degradation. Contaminated materials must be neutralized before disposal, and spills should be managed using inert absorbents (e.g., vermiculite) followed by ethanol rinsing .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) and Infrared (IR) spectroscopy confirm functional groups and regiochemistry. Mass spectrometry (MS) and elemental analysis verify molecular weight and purity. For crystalline derivatives, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles . High-performance liquid chromatography (HPLC) with DMF-EtOH mobile phases can assess purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives?

- Methodological Answer : High-resolution X-ray data collection (e.g., Cu-Kα radiation) paired with SHELX refinement identifies conformational isomers and hydrogen-bonding networks. For example, methyl-substituted pyrazole-triazole analogs show planar geometries with dihedral angles <5° between aromatic rings, confirmed via SHELXL . Twinning or disorder in crystals can be addressed using the TWIN/BASF commands in SHELX .

Q. What strategies reconcile contradictions in reaction yields under varying conditions?

- Methodological Answer : Comparative studies under traditional reflux vs. sonication reveal solvent polarity and temperature dependencies. For instance, sonication in ethanol/acetic acid accelerates hydrazine cyclization by enhancing cavitation, reducing side products . Kinetic studies (e.g., in situ IR monitoring) can identify intermediates, while computational modeling (DFT) predicts thermodynamic favorability of pathways .

Q. How can pharmacophore modifications enhance target specificity in drug discovery?

- Methodological Answer : Structural analogs with chloro and pyrazole groups exhibit bioactivity as kinase or receptor antagonists. Rational design involves substituting the chloro group with fluorinated or trifluoromethyl moieties to improve lipophilicity and binding affinity, guided by crystallographic data on similar compounds (e.g., BK receptor antagonists) . In vitro assays (e.g., enzyme inhibition) validate modifications .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.